2-Amino-3,3,3-trifluoropropanamide
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Overview
Description
2-Amino-3,3,3-trifluoropropanamide is a chemical compound with the molecular formula C3H5F3N2O It is characterized by the presence of an amino group and three fluorine atoms attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoropropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with ammonia or an amine source under controlled conditions. One common method includes the use of trifluoroacetic anhydride as a reagent, followed by the addition of ammonia to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amides or amines.
Scientific Research Applications
2-Amino-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3,3-trifluoropropanoic acid: A related compound with similar structural features but different functional groups.
3,3,3-Trifluoro-1-propanamine: Another fluorinated amine with distinct chemical properties.
Uniqueness
2-Amino-3,3,3-trifluoropropanamide is unique due to its specific combination of an amino group and trifluoromethyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C3H5F3N2O |
---|---|
Molecular Weight |
142.08 g/mol |
IUPAC Name |
2-amino-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C3H5F3N2O/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H2,8,9) |
InChI Key |
ZHRQXSXRGWVBMS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)(C(F)(F)F)N |
Origin of Product |
United States |
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